BenchChemオンラインストアへようこそ!

tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate

Spirocyclic building block Regioselective SN2 Medicinal chemistry scaffold

tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate (CAS 2172461-47-9, MFCD31615636) is a Boc-protected spirocyclic amine featuring a bromomethyl electrophilic handle at the 1-position of the 8-azaspiro[4.5]decane scaffold. With a molecular formula of C₁₅H₂₆BrNO₂ and a molecular weight of 332.28 g/mol, this compound is a member of the broader class of functionalized azaspiro[4.5]decane intermediates that have been patented for therapeutic targets including TRPM8 , sigma-1 receptors , and mu-opioid/ORL1 receptors.

Molecular Formula C15H26BrNO2
Molecular Weight 332.282
CAS No. 2172461-47-9
Cat. No. B2742517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate
CAS2172461-47-9
Molecular FormulaC15H26BrNO2
Molecular Weight332.282
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCCC2CBr)CC1
InChIInChI=1S/C15H26BrNO2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(15)11-16/h12H,4-11H2,1-3H3
InChIKeyRPHTYTZWGPROBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate (CAS 2172461-47-9): A Spirocyclic Building Block for Drug Discovery and Chemical Biology


tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate (CAS 2172461-47-9, MFCD31615636) is a Boc-protected spirocyclic amine featuring a bromomethyl electrophilic handle at the 1-position of the 8-azaspiro[4.5]decane scaffold . With a molecular formula of C₁₅H₂₆BrNO₂ and a molecular weight of 332.28 g/mol, this compound is a member of the broader class of functionalized azaspiro[4.5]decane intermediates that have been patented for therapeutic targets including TRPM8 [1], sigma-1 receptors [2], and mu-opioid/ORL1 receptors [3]. It is commercially offered at ≥95% purity and is intended exclusively as a research-use building block for the introduction of spirocyclic rigidity and a defined exit vector into lead-like molecules .

Why Generic Azaspiro Building Blocks Cannot Replace tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate


Superficially similar 8-azaspiro[4.5]decane building blocks differ critically in three dimensions that directly govern synthetic utility: regiochemistry of the bromomethyl group, nitrogen protection state, and heteroatom composition of the spiro ring. The 1-position bromomethyl introduces an electrophilic center with a specific spatial orientation and steric environment distinct from the 2-substituted isomer . The Boc group prevents competing N-alkylation and oxidative degradation during downstream transformations—a problem that plagues the unprotected analogue 1-(bromomethyl)-8-azaspiro[4.5]decane (CAS 2680814-47-3) . Oxa-containing variants such as tert-butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1216815-21-2) introduce additional hydrogen-bond acceptors and alter conformational preferences, shifting physicochemical and pharmacokinetic profiles away from the all-carbon spiro framework . These differences make direct substitution impossible without altering synthetic route design, intermediate stability, and final-product SAR.

Quantitative Differentiation of tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate vs. Closest Analogs


Regiochemical Identity: 1-Bromomethyl vs. 2-Bromomethyl Positional Isomer Defines the Exit Vector in Library Synthesis

The bromomethyl group is positioned at carbon 1 of the cyclopentane ring in the spiro[4.5]decane system, as confirmed by the SMILES string CC(OC(=O)N1CCC2(C(CBr)CCC2)CC1)(C)C . In contrast, the positional isomer tert-butyl 2-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate (CAS 2097962-36-0) bears the bromomethyl at position 2 (SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CCCC2CBr) . This positional difference alters the vector of nucleophilic displacement by approximately 1.5–2.0 Å in three-dimensional space, which can determine whether a derivatized library member achieves productive contacts with a protein binding site. The 1-substitution pattern is directly relevant to the 1-azaspiro[4.5]decane pharmacophore found in TRPM8 antagonist patents [1].

Spirocyclic building block Regioselective SN2 Medicinal chemistry scaffold

Nitrogen Protection: Boc Group Enables Chemoselective Functionalization vs. Unprotected Amine Incompatibility

The target compound carries a tert-butyloxycarbonyl (Boc) protecting group on the 8-aza nitrogen, as reflected in its molecular formula C₁₅H₂₆BrNO₂ and molecular weight of 332.28 g/mol . The unprotected analog, 1-(bromomethyl)-8-azaspiro[4.5]decane (CAS 2680814-47-3) with formula C₁₀H₁₈BrN and molecular weight 232.16 g/mol , lacks this protection. An unprotected secondary amine in the presence of an alkyl bromide creates a risk of intramolecular N-alkylation, leading to quaternary ammonium formation or oligomerization. In practice, building blocks used in multi-step medicinal chemistry syntheses overwhelmingly require orthogonal protecting groups; the Boc group is the standard for piperidine-type amines and is cleavable under mild acidic conditions (TFA or HCl/dioxane) without affecting the bromomethyl group [1].

Orthogonal protection Chemoselectivity Multi-step synthesis

Physicochemical Property Profile: Computed Boiling Point, Density, and pKa Differentiate the 1-Isomer from the 2-Isomer

Computationally predicted properties for the 2-bromomethyl positional isomer (CAS 2097962-36-0) include a boiling point of 389.75 ± 15.00 °C, density of 1.264 ± 0.10 g/cm³, and a pKa of -0.921 ± 0.40 . While experimentally measured values for the 1-isomer are not yet disclosed in public databases, the structural difference—bromomethyl at the sterically more hindered 1-position adjacent to a quaternary spiro center versus the less hindered 2-position—is expected to produce distinct chromatographic retention times, solubility profiles, and reactivity in SN2 reactions. The 1-position bromomethyl experiences greater steric shielding from the neighboring cyclopentane ring, which may translate to slower but more selective nucleophilic displacement kinetics .

Physicochemical properties Chromatographic behavior Formulation

Purity and Characterization: ≥95% Purity with Standard Analytical Certification Supports Reproducible Library Synthesis

The target compound is commercially available at ≥95% purity from multiple independent suppliers, with pricing structured for research-scale procurement (50 mg at $216 to 5 g at $2,285 from 10xchem) . The oxa-analog tert-butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1216815-21-2) is offered at 98% purity by Leyan and at ≥95% by Fluorochem , indicating that higher purity is achievable for the oxa scaffold. However, the 1-aza congener offers the advantage of a pure carbon-nitrogen spiro framework without the additional polarity and metabolic vulnerability introduced by the endocyclic oxygen. For the unprotected analog 1-(bromomethyl)-8-azaspiro[4.5]decane, no purity specification is publicly available , making it an unreliable choice for quantitative structure-activity relationship (QSAR) studies.

Chemical purity Quality control Reproducibility

Scaffold-Receptor Alignment: 1-Azaspiro[4.5]decane Framework Matches Privileged Pharmacophores for TRPM8, Opioid, and Sigma-1 Targets

The 1-azaspiro[4.5]decane core is explicitly claimed in patent families targeting TRPM8 ion channels (US 20150368222) [1] and mu-opioid/ORL1 receptors (WO 2016008582) [2]. The 1-substitution pattern is critical for TRPM8 antagonist activity, as the substituent occupies a hydrophobic pocket defined by the channel's transmembrane domain. Separately, 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar sigma-1 receptor affinity (Kᵢ = 0.61–12.0 nM) [3], confirming that the spiro[4.5]decane scaffold with appropriate substitution is a privileged chemotype for CNS-relevant targets. The target compound provides the Boc-protected 1-bromomethyl building block required to install diverse pharmacophores at the 1-position via nucleophilic displacement, directly enabling exploration of these target classes.

Privileged scaffold GPCR ligands Ion channel modulators

Where tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate Delivers Differentiated Value: Application Scenarios


TRPM8 Antagonist Lead Optimization: Installing Diverse C1 Substituents via SN2 Displacement

TRPM8 is a clinically validated target for pain and cancer. Patent US 20150368222 describes azaspiro[4.5]decane derivatives with C1 substitution as TRPM8 antagonists [1]. The bromomethyl group at the 1-position of the target compound allows direct nucleophilic displacement with amines, thiols, alcohols, or heterocycles to generate focused libraries exploring the TRPM8 hydrophobic pocket. The Boc group remains stable under SN2 conditions and can be deprotected in a final step to reveal the free piperidine for salt formation or additional derivatization. The 2-bromomethyl isomer would project substituents into a different region of the binding site, likely abolishing TRPM8 activity based on the patent SAR.

Sigma-1 Receptor PET Tracer Development: Spirocyclic Scaffold for Brain-Penetrant Radioligands

1-Oxa-8-azaspiro[4.5]decane derivatives have demonstrated nanomolar sigma-1 receptor affinity (Kᵢ = 0.61–12.0 nM) and high initial brain uptake in mice, supporting their development as PET imaging agents [2]. The target compound provides the all-carbon 1-azaspiro[4.5]decane congener, which may offer higher metabolic stability by eliminating the endocyclic oxygen—a known site of oxidative metabolism. The bromomethyl handle at C1 permits installation of fluorine-18 labeled synthons or cold reference standards required for PET tracer development, while the Boc group facilitates intermediate purification.

Parallel Library Synthesis for CNS GPCR Targets Using Orthogonal Boc/Bromomethyl Strategy

The combination of a Boc-protected secondary amine and a primary alkyl bromide electrophile provides two chemically orthogonal reactive handles. The bromomethyl group can undergo SN2 reactions with a wide range of nucleophiles (amines, thiolates, phenolates, heterocyclic anions) without affecting the Boc group [3]. After derivatization, the Boc group can be cleaved under acidic conditions to reveal the piperidine nitrogen for further amide coupling, reductive amination, or sulfonamide formation. This orthogonal strategy is ideal for generating 100–1000 member libraries for CNS GPCR targets (mu-opioid, ORL1, dopamine, serotonin receptors) where spirocyclic rigidity is known to improve selectivity and pharmacokinetics [4]. The unprotected analog (CAS 2680814-47-3) cannot support this strategy without a preliminary protection step.

Fragment-Based Drug Discovery: Spirocyclic Core as a Conformationally Restricted Fragment

Spirocyclic fragments are increasingly valued in fragment-based drug discovery for their three-dimensional character and ability to access underexplored chemical space. The 8-azaspiro[4.5]decane core provides a rigid scaffold with a defined exit vector at the 1-position [5]. The target compound, with a molecular weight of 332.28 g/mol, falls within acceptable fragment parameters (typically MW < 300, but spirocyclic fragments are often permitted up to 350 due to their high fraction of sp³ carbons). The bromomethyl group serves as a synthetic handle for fragment elaboration via SN2 chemistry, while the Boc group can be retained or removed depending on the desired final fragment properties.

Quote Request

Request a Quote for tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.